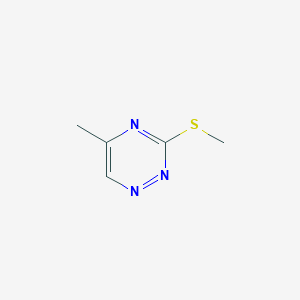

5-Methyl-3-(methylthio)-1,2,4-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMYORHJBOQKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500622 | |

| Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-24-2 | |

| Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-(methylthio)-1,2,4-triazine

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have led to the development of a wide array of biologically active compounds, including antivirals, anticancer agents, and herbicides.[2][3][4] Among its numerous derivatives, 5-Methyl-3-(methylthio)-1,2,4-triazine stands out as a crucial intermediate for the synthesis of more complex molecules. Its strategic functionalization at the 3- and 5-positions allows for diverse chemical modifications, making it a valuable building block for drug discovery and development professionals.[5][6] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and comparative analysis of the different routes.

Physicochemical Properties and Spectroscopic Characterization

Before delving into the synthetic pathways, it is essential to understand the key physicochemical properties and spectroscopic signatures of the target compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃S | [5][7] |

| Molecular Weight | 141.2 g/mol | [5][7] |

| CAS Number | 28735-24-2 | [5][7] |

| Appearance | (Typically a solid) | |

| ¹H NMR (δ, ppm) | ~2.6 (s, 3H, -SCH₃), ~2.1-2.3 (s, 3H, -CH₃) | [5] |

| ¹³C NMR (δ, ppm) | ~174.8 (C3), ~150.1 (C5) | [5] |

| IR (ν, cm⁻¹) | ~1546 (C=N), ~1030 (C-S) | [5] |

The planarity of the triazine ring, confirmed by X-ray crystallography, contributes to its aromatic character. The methylthio group typically adopts a conformation perpendicular to the ring to minimize steric hindrance.[5]

Core Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and required purity. The most prominent and field-proven methods are detailed below.

Pathway 1: S-Alkylation of 5-Methyl-3-thioxo-1,2,4-triazin-5-one

This is arguably the most common and straightforward approach, relying on the nucleophilic character of the sulfur atom in the thione precursor. The synthesis is a two-step process: first, the synthesis of the thioxo-triazine ring, followed by methylation.

The precursor, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is typically prepared via the condensation of thiocarbohydrazide with pyruvic acid.[8]

Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of water to form the triazine ring.

Experimental Protocol:

-

A solution of pyruvic acid (0.1 mol) in water is prepared.

-

Thiocarbohydrazide (0.1 mol) is added to the solution.

-

The mixture is heated under reflux for 4-6 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold water, and dried to yield 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

The subsequent methylation of the thione is a classic nucleophilic substitution reaction.

Mechanism: The thione is first deprotonated with a base to form a highly nucleophilic thiolate anion. This anion then attacks a methylating agent, such as methyl iodide, in an Sₙ2 reaction to form the desired methylthioether.

Experimental Protocol: [9][10]

-

4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (or the corresponding 6-methyl analog) is dissolved in a mixture of aqueous sodium hydroxide solution and methanol.[9][10]

-

The solution is cooled to 0°C.

-

Methyl iodide is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for several hours (e.g., 4 hours).[9][10]

-

The product, 3-methylthio-4-amino-6-tert-butyl-1,2,4-triazin-5(4H)-one, crystallizes out and is collected by filtration.[9]

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent like benzene.[9][10]

Causality Behind Experimental Choices:

-

Base: A base like sodium hydroxide is crucial to deprotonate the thione, significantly increasing its nucleophilicity.

-

Solvent System: The mixture of aqueous NaOH and methanol ensures the solubility of both the starting material and the base.

-

Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the reaction and minimize potential side reactions. Subsequent stirring at room temperature provides sufficient energy for the reaction to proceed to completion.

Pathway 2: Nucleophilic Substitution of a Halogenated Precursor

This method involves the displacement of a halide, typically chloride, from the 3-position of the triazine ring by a sulfur nucleophile.

Mechanism: The reaction is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atoms of the triazine ring activate the carbon at the 3-position towards nucleophilic attack. Sodium thiomethoxide acts as the nucleophile, displacing the chloride ion.

Experimental Protocol: [5]

-

3-Chloro-5-methyl-1,2,4-triazine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Sodium thiomethoxide (NaSCH₃) is added to the solution.

-

The reaction mixture is heated to approximately 80°C and stirred for several hours (e.g., 12 hours).[5]

-

After completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product.

-

Purification can be achieved by chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent solvent for SₙAr reactions as it is polar and aprotic, effectively solvating the cation (Na⁺) while leaving the nucleophile (⁻SCH₃) highly reactive.

-

Temperature: Heating is necessary to provide the activation energy for the substitution reaction to occur at a reasonable rate.

Pathway 3: Cyclocondensation of Thiosemicarbazides

This pathway constructs the triazine ring in a single step from acyclic precursors.

Mechanism: The reaction involves the condensation of a thiosemicarbazide derivative with a 1,3-dicarbonyl compound, in this case, acetylacetone, which provides the C5-methyl and adjacent carbon atom of the triazine ring. The reaction is typically acid-catalyzed and proceeds through the formation of hydrazone intermediates followed by cyclization and dehydration.

Experimental Protocol: [5]

-

Methylthiosemicarbazide is reacted with acetylacetone in the presence of an acidic catalyst.

-

The reaction mixture is heated to drive the condensation and cyclization.

-

The product is isolated and purified from the reaction mixture.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates one of the carbonyl groups of acetylacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the thiosemicarbazide.

-

Heating: Heat is required to overcome the energy barrier for the cyclization and dehydration steps.

Comparison of Synthesis Methods

| Method | Starting Materials | Conditions | Yield | Purity | Advantages | Disadvantages |

| S-Alkylation | 5-Methyl-3-thioxo-1,2,4-triazin-5-one, Methyl iodide | Base, MeOH/H₂O, 0°C to RT | High | Good to Excellent | High yields, clean reaction, readily available starting materials. | Requires pre-synthesis of the thione precursor. |

| Nucleophilic Substitution | 3-Chloro-5-methyl-1,2,4-triazine, Sodium thiomethoxide | DMF, 80°C, 12 h | 70-85%[5] | Moderate to Good | Direct route if the chloro-precursor is available. | Chloro-precursor may not be readily accessible; requires higher temperatures. |

| Cyclocondensation | Methylthiosemicarbazide, Acetylacetone | Acidic media, Heat | Variable | Variable | Convergent synthesis, builds the ring directly. | Can lead to regioisomeric byproducts; optimization may be required. |

Advanced and Modern Synthetic Approaches

Recent advancements in synthetic methodology have also been applied to the synthesis of 1,2,4-triazine derivatives, including microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields. For instance, derivatives of this compound have been synthesized with yields greater than 90% in just 20 minutes at 150°C under microwave conditions.[5]

Chemical Reactivity and Derivative Formation

The synthetic utility of this compound lies in the reactivity of its functional groups, which allows for further molecular diversification.

-

Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using oxidizing agents like hydrogen peroxide. This modification alters the electronic properties of the molecule.[5]

-

Cross-Coupling Reactions: The methylthio group can act as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of aryl or other organic fragments at the 3-position.[5]

-

Reduction: The triazine ring can be reduced, for example, through catalytic hydrogenation (Pd/C, H₂), to form dihydrotriazines.[5]

Conclusion

The synthesis of this compound is well-established, with several reliable pathways available to researchers. The S-alkylation of the corresponding thione precursor generally offers the best combination of high yield, purity, and operational simplicity. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, cost, and available starting materials. The versatile reactivity of the final product makes it a cornerstone intermediate for the exploration of novel chemical entities in drug discovery and materials science.

References

- This compound - Vulcanchem.

- This compound 28735-24-2 wiki - Guidechem.

-

Preparation of a Series of 5-Methyl-3-(substituted)-[5][7][11]triazines - PMC - PubMed Central.

- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - Scirp.org.

- Synthesis and reactions of some new 1,2,4-triazine deriv

- Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one - PrepChem.com.

- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Deriv

- Process for the production of 1,2,4-triazin-5-one derivatives - Google P

- Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Deriv

-

1,2,4-Triazolo[1,5-a][2][5][6]triazines (5-Azapurines): Synthesis and Biological Activity.

- Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]

- 5. This compound (28735-24-2) for sale [vulcanchem.com]

- 6. Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

physicochemical properties of 5-Methyl-3-(methylthio)-1,2,4-triazine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-(methylthio)-1,2,4-triazine

Introduction

This compound (CAS No. 28735-24-2) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its substituted 1,2,4-triazine core serves as a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications. Derivatives have demonstrated moderate cytotoxicity against cancer cell lines and serve as precursors for potent mGluR5 antagonists, which are relevant in the study of neurodegenerative diseases.[1]

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the development pipeline. These properties govern everything from reaction kinetics and purification strategies to formulation, pharmacokinetics, and toxicological profiles. This guide provides a comprehensive overview of the known properties of this compound, synthesizes spectroscopic data for structural verification, and presents robust, field-proven protocols for the experimental determination of key parameters. The causality behind each experimental choice is explained to ensure both accuracy and a deep understanding of the data generated.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is confirming its identity and structure. This compound is composed of a planar 1,2,4-triazine ring, a feature confirmed by X-ray crystallography and NMR analysis.[1] This planarity is consistent with aromatic delocalization within the ring. The molecule is substituted with a methyl group at the C5 position and a methylthio group at the C3 position.[1] Structural analyses indicate the methylthio group likely adopts a conformation perpendicular to the ring to minimize steric hindrance.[1]

| Identifier | Value |

| CAS Number | 28735-24-2[1][2][3] |

| Molecular Formula | C₅H₇N₃S[1][2] |

| Molecular Weight | 141.2 g/mol [1][2] |

| Canonical SMILES | CC1=CN=NC(=N1)SC[1][2] |

| InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3[1][2] |

Core Physicochemical Properties

The following table summarizes the core physicochemical properties. A notable gap exists in the publicly available experimental data for this specific molecule, underscoring the importance of the standardized protocols provided in Section 4.0.

| Property | Value / Expected Value | Significance in Drug Development |

| Melting Point (°C) | Solid at room temperature; specific value not reported. | Purity assessment, solid-state stability, formulation. |

| Boiling Point (°C) | Not reported. | Relevant for purification (distillation) and thermal stability. |

| Aqueous Solubility | Expected to be low. A related compound shows solubility of 12.6 µg/mL.[4] | Bioavailability, formulation, dose determination. |

| logP (Octanol/Water) | Not reported. Related structures are lipophilic.[5] | Membrane permeability, absorption, metabolism, off-target effects. |

| pKa | Not reported. The triazine nitrogens are weakly basic. | Salt formation, solubility at different physiological pH values. |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unassailable fingerprint for structural confirmation and purity assessment. The data reported for this compound are consistent with its assigned structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides clear signals for the two distinct methyl groups. A signal at approximately δ 2.6 ppm corresponds to the three protons of the methylthio (-SCH₃) group, while signals in the δ 2.1–2.3 ppm range are attributed to the protons of the methyl (-CH₃) group attached to the triazine ring.[1]

-

¹³C NMR: The carbon spectrum confirms the key carbon environments. Resonances at δ 174.8 ppm and δ 150.1 ppm are characteristic of the C3 and C5 carbons of the triazine ring, respectively, reflecting their distinct electronic environments due to the different substituents.[1]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups through their characteristic vibrational frequencies.

-

A prominent stretching vibration at 1546 cm⁻¹ is indicative of the C=N bonds within the aromatic triazine ring.[1]

-

A band at 1030 cm⁻¹ corresponds to the C–S stretching vibration of the methylthio group.[1]

Mass Spectrometry (MS)

While detailed fragmentation data is not widely published, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

-

Expected Molecular Ion [M]⁺: The primary peak expected in an electron ionization (EI) mass spectrum would be the molecular ion at m/z = 141.2, corresponding to the molecular weight.

-

Expected Isotopic Pattern: The presence of a single sulfur atom will result in a characteristic [M+2]⁺ peak (from the ³⁴S isotope) with an intensity of approximately 4.5% relative to the [M]⁺ peak. This is a critical diagnostic feature.

Self-Validating Experimental Protocols

Given the data gaps for this compound, direct experimental determination of its properties is a critical first step for any research program. The following protocols are designed to be robust and self-validating.

Protocol: Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range. The choice to heat slowly near the melting point is crucial; rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate readings.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass. Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.

-

Apparatus Setup: Insert the packed capillary into the heating block of a Mel-Temp apparatus or similar device, adjacent to a calibrated thermometer.

-

Rapid Initial Scan (Optional but Recommended): Heat the block rapidly to get an approximate melting point. Turn off the heat and allow the block to cool significantly.

-

Accurate Determination: Using a fresh sample, heat the block again. Approach the approximate melting point rapidly, then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely.

-

Reporting: Report the result as the range T₁ - T₂. Repeat the determination at least twice with fresh samples to ensure consistency.

Caption: Workflow for accurate melting point determination.

Protocol: Solubility Profile Assessment

Causality: The solubility of a compound is dictated by the principle of "like dissolves like." This protocol systematically tests the compound's solubility in solvents of varying polarity and pH. Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (like the triazine nitrogens) that can be protonated to form a more soluble salt. Conversely, solubility in aqueous base (5% NaOH) indicates an acidic proton. Lack of solubility in aqueous media but solubility in an organic solvent like dichloromethane indicates a nonpolar or weakly polar nature.

Methodology:

-

Preparation: For each solvent, add approximately 10-20 mg of the compound to a small test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent (Water, 5% HCl, 5% NaOH, Dichloromethane, Ethanol) to the test tube.

-

Mixing: Agitate the tube vigorously for 30-60 seconds.

-

Observation: Observe closely to determine if the solid has completely dissolved. If it has, the compound is "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."

-

Systematic Testing: Follow the logical progression outlined in the diagram below. Start with water. If insoluble, proceed to test in parallel with 5% HCl, 5% NaOH, and an organic solvent.

Caption: Common nucleophilic substitution synthesis route.

Conclusion

This compound is a valuable heterocyclic building block with established spectroscopic characteristics that confirm its structure. However, there is a clear need for rigorous experimental determination of its fundamental physicochemical properties, including melting point, solubility, pKa, and logP. By employing the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can generate the high-quality, reliable data necessary to confidently advance their work, from synthetic optimization to biological evaluation and formulation development.

References

-

as-Triazine, 5,6-diphenyl-3-(methylthio)-|lookchem. (n.d.). Retrieved January 4, 2026, from [Link]

-

2,4-Dichloro-6-(methylthio)-1,3,5-triazine - CAS Common Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-(Methylthio)-5-phenyl-1,2,4-triazine | C10H9N3S | CID 98541 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - CentAUR. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chemical Properties of 1,3,5-Triazine (CAS 290-87-9) - Cheméo. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-Methylthio-1,2,4-triazine | C4H5N3S | CID 321839 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

1,3,5-Triazine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

2,4,6-Tris(methylthio)-1,3,5-triazine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-methyl-3(or 5)-(methyl thio) pyrazine methylthiomethylpyrazine. (n.d.). Retrieved January 4, 2026, from [Link]

-

3-(Methylthio)-5-phenyl-1,2,4-triazine - CAS Common Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

5-Methyl-3-(methylthio)-1,2,4-triazine CAS number 28735-24-2

An In-Depth Technical Guide to 5-Methyl-3-(methylthio)-1,2,4-triazine (CAS: 28735-24-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound identified by CAS number 28735-24-2. It serves as a crucial intermediate and building block in synthetic organic chemistry, with significant applications in the development of novel therapeutic agents and materials. This document details its physicochemical properties, established synthesis protocols, chemical reactivity, and key applications, particularly in the fields of oncology and neuroscience. Furthermore, it outlines essential analytical methodologies for its characterization and provides critical safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this versatile triazine derivative.

Introduction to the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant interest from medicinal chemists. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged structure in drug design. Triazine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

This compound emerges as a particularly valuable derivative. Its structure is characterized by a 1,2,4-triazine core substituted with a methyl group at the C5 position and a methylthio (-SCH₃) group at the C3 position. The methylthio group is not merely a substituent; it is a key functional handle that can be readily oxidized or displaced, providing a strategic point for molecular diversification and the synthesis of complex chemical libraries.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its application in any synthetic workflow.

| Property | Value | Reference |

| CAS Number | 28735-24-2 | [2][3] |

| Molecular Formula | C₅H₇N₃S | [2][3] |

| Molecular Weight | 141.2 g/mol | [2][3] |

| Canonical SMILES | CC1=CN=NC(=N1)SC | [2][3] |

| InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | [2][3] |

| Appearance | Typically a solid | [4] |

Molecular Architecture

X-ray crystallography and NMR analyses have confirmed that the 1,2,4-triazine ring of this compound is planar, with bond lengths that indicate aromatic delocalization.[2] The methylthio group is conformationally positioned to minimize steric hindrance, often perpendicular to the plane of the triazine ring.[2] This structural arrangement is critical for its reactivity and interactions with biological targets.

Workflow for Structural Confirmation

The identity and purity of newly synthesized or procured this compound must be rigorously confirmed. The following workflow represents a standard procedure for structural validation.

Caption: Standard workflow for synthesis, purification, and analytical validation.

Synthesis and Manufacturing Pathways

The synthesis of this compound is well-established, with the most common and efficient method being nucleophilic aromatic substitution.

Protocol 3.1: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis from 3-chloro-5-methyl-1,2,4-triazine. The choice of an aprotic polar solvent like DMF is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the thiomethoxide anion. The elevated temperature ensures a reasonable reaction rate.

Materials:

-

3-Chloro-5-methyl-1,2,4-triazine

-

Sodium thiomethoxide (NaSCH₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, and standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-methyl-1,2,4-triazine in anhydrous DMF.

-

Nucleophile Addition: Add sodium thiomethoxide to the solution portion-wise while stirring. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[2]

-

Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product with 70-85% purity.[2]

Caption: Primary synthesis route via nucleophilic substitution.

Chemical Reactivity and Strategic Derivatization

The true utility of this compound lies in its versatile reactivity, which allows for its transformation into a wide array of more complex molecules. The methylthio group is the primary site of this reactivity.

Caption: Key chemical transformations of the title compound.

Oxidation to Sulfoxides and Sulfones

Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) converts the methylthio group into a methylsulfinyl (-SOCH₃) or, with stronger conditions, a methylsulfonyl (-SO₂CH₃) group.[2] This transformation is strategically important for two reasons:

-

Activation: The methylsulfonyl group is an excellent leaving group, far superior to the methylthio group.

-

Electronic Modification: The strong electron-withdrawing nature of the sulfone group alters the electronic properties of the triazine ring.

This sulfonyl intermediate is the gateway to a host of nucleophilic substitution reactions, as described in the protocol below.

Protocol 4.1: General Procedure for Derivatization via the Sulfonyl Intermediate

This protocol outlines the synthesis of phenoxy or benzyloxy-substituted triazines, which are precursors to mGluR5 antagonists.[5]

-

Oxidation: Synthesize 5-methyl-3-sulfonyl[2][3][4]triazine from this compound using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂).

-

Alkoxide/Phenoxide Formation: In a separate flask, deprotonate the desired phenol or benzyl alcohol (1 equivalent) using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF at 0°C. This generates the nucleophilic alkoxide or phenoxide in situ.

-

Coupling Reaction: Add the solution of the sulfonyl intermediate dropwise to the freshly prepared nucleophile solution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC/LC-MS).

-

Workup and Purification: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl), and perform a standard aqueous workup followed by extraction. Purify the crude product by flash column chromatography to obtain the desired substituted triazine.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The methylthio group can serve as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the direct formation of carbon-carbon bonds, coupling the triazine core with various aryl or heteroaryl boronic acids. This method is exceptionally powerful for creating bi-aryl systems with extended π-conjugation, which are of interest in materials science and as complex scaffolds in medicinal chemistry.[2]

Applications in Research and Drug Development

The primary value of this compound is as a foundational scaffold for constructing molecules with significant biological activity.

Anticancer Drug Discovery

Derivatives synthesized from this core structure have demonstrated promising cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Range (µM) | Proposed Mechanism |

| HCT116 | Colorectal Carcinoma | 10–50 | Topoisomerase II inhibition, DNA intercalation |

| A-172 | Glioblastoma | 10–50 | Topoisomerase II inhibition, DNA intercalation |

These findings highlight that the 1,2,4-triazine scaffold can be decorated with functional groups that effectively interact with key oncological targets.[2]

Precursor for Neurological Drug Candidates

The compound is a key precursor in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists.[2] mGluR5 is a critical receptor in the central nervous system that modulates glutamate signaling, and its dysregulation is implicated in several neurodegenerative diseases, anxiety, and pain.[2][5] Optimized derivatives originating from this triazine have shown high binding affinity for mGluR5 receptors, with Kᵢ values in the nanomolar range (0.1–0.2 µM).[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as hazardous under GHS regulations.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[6]

Protocol 6.1: Safe Laboratory Handling Procedures

1. Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Ensure an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[6]

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[6]

-

Lab Coat: A standard laboratory coat should be worn at all times.

3. Handling and Storage:

-

Avoid generating dust.

-

Keep the container tightly closed when not in use.[7]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

4. First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician.[6]

-

If on Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its well-defined synthesis, predictable reactivity, and proven utility as a scaffold for biologically active compounds make it an invaluable asset for researchers in drug discovery, medicinal chemistry, and materials science. By understanding its properties and handling it with the requisite care, scientists can continue to unlock its potential in developing next-generation therapeutics and functional materials.

References

- This compound - Vulcanchem.

- This compound 28735-24-2 wiki - Guidechem.

- (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H) - EvitaChem.

- 28735-24-2 | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine - Moldb.

- Safety Data Sheet - Angene Chemical.

- SAFETY DATA SHEET - 5.

- SAFETY DATA SHEET - Merck Millipore.

- SAFETY DATA SHEET - Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific Chemicals.

-

Preparation of a Series of 5-Methyl-3-(substituted)-[2][3][4]triazines - PMC. Available from:

- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.

Sources

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (28735-24-2) for sale [vulcanchem.com]

- 3. Page loading... [guidechem.com]

- 4. 28735-24-2 | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine - Moldb [moldb.com]

- 5. Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. merckmillipore.com [merckmillipore.com]

The Pharmacological Kaleidoscope of 1,2,4-Triazines: An In-depth Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine core, a six-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the pharmacological landscape of 1,2,4-triazine derivatives, with a primary focus on their anticancer, antimicrobial, and antiviral properties. We delve into the molecular mechanisms underpinning these activities, present a comparative analysis of their efficacy through quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the structure-activity relationships and therapeutic potential of this versatile class of compounds.

Introduction to 1,2,4-Triazines: A Scaffold of Therapeutic Promise

1,2,4-triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry.[1][2][3] Their structural versatility allows for a wide range of substitutions, leading to a diverse array of derivatives with distinct pharmacological profiles.[4][5] The inherent chemical properties of the 1,2,4-triazine ring, including its electron-deficient nature and ability to participate in various non-covalent interactions, make it an attractive pharmacophore for the design of novel therapeutic agents.[6] Over the years, numerous studies have highlighted the potential of 1,2,4-triazine derivatives in various therapeutic areas, with a particular emphasis on oncology, infectious diseases, and virology.[7][8] This guide will provide a detailed examination of these key biological activities, offering both a theoretical understanding and practical guidance for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel and effective anticancer agents has positioned 1,2,4-triazine derivatives at the forefront of oncological research.[6][9] These compounds have demonstrated significant cytotoxic effects against a wide spectrum of cancer cell lines, operating through diverse and often multi-targeted mechanisms of action.[10][11][12]

Mechanisms of Anticancer Action

The anticancer prowess of 1,2,4-triazine derivatives stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer.

-

Kinase Inhibition: A predominant mechanism of action for many 1,2,4-triazine derivatives is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[9][13][14] The pyrrolo[2,1-f][10][11][15]triazine scaffold, for instance, is a core component of several potent kinase inhibitors.[9] These compounds can target various kinases involved in oncogenic signaling pathways, including:

-

Pyruvate Dehydrogenase Kinases (PDKs): Certain 3-amino-1,2,4-triazine derivatives have been identified as selective inhibitors of PDK1, a key enzyme in cancer cell metabolism.[16][17] By inhibiting PDK, these compounds can shift cancer cells from glycolysis to oxidative phosphorylation, a less favorable metabolic state for rapid proliferation, and induce apoptosis.[16][17]

-

Other Kinases: Derivatives of 1,2,4-triazine have also been shown to inhibit other kinases such as cyclin-dependent kinases (CDKs), mTOR, and VEGFR-2, highlighting their potential as multi-targeted anticancer agents.[10][12]

-

-

Induction of Apoptosis: A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[10][18][19] This can be achieved through both intrinsic and extrinsic pathways. For example, some derivatives have been shown to decrease the concentration of anti-apoptotic proteins of the Bcl-2 family and activate caspases, the key executioners of apoptosis.[10][20]

-

Hypoxia-Activated Prodrugs: The unique tumor microenvironment, particularly the presence of hypoxic regions, can be exploited for targeted cancer therapy. Tirapazamine, a notable 1,2,4-triazine derivative, is a hypoxia-activated prodrug.[21] In low-oxygen conditions, it is reduced to a toxic radical that induces DNA damage, leading to selective killing of cancer cells in hypoxic zones.[21]

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of 1,2,4-triazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthone-1,2,4-triazine Conjugates | HCT116 (Colon) | 0.8 - 5.2 | [18] |

| A-172 (Glioblastoma) | 1.1 - 6.8 | [18] | |

| Hs578T (Breast) | 1.5 - 8.9 | [18] | |

| Thienyl-1,2,4-triazine Derivatives | HepG2 (Liver) | 5.1 - 12.3 | [22] |

| HCT-116 (Colon) | 3.7 - 9.8 | [22] | |

| MCF-7 (Breast) | 4.2 - 11.5 | [22] | |

| Piperazine Amide Bearing 1,2,4-triazines | MCF-7 (Breast) | 0.5 - 10.2 | [23] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4][10][24] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][24]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow of the MTT cytotoxicity assay.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[11][15][25] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][18]

Protocol:

-

Cell Treatment: Treat cells with the 1,2,4-triazine derivatives for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[15]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][26]

-

Analysis: Analyze the cells by flow cytometry.

Caption: Apoptosis detection and signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[27][28] 1,2,4-triazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][29][30]

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many 1,2,4-triazine derivatives are still under investigation. However, several studies suggest that they may act by:

-

Inhibition of Essential Enzymes: Similar to their anticancer activity, some derivatives may inhibit enzymes that are crucial for microbial survival and replication.

-

Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.[31]

-

Interference with Nucleic Acid Synthesis: Certain derivatives might inhibit the synthesis of DNA or RNA, thereby preventing microbial proliferation.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of 1,2,4-triazine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][7][21]

| Derivative Series | Microorganism | MIC (µg/mL) | Reference |

| Thio-1,2,4-triazines | Gram-positive bacteria | 5 - 20 | [32] |

| Fungi | 5 - 20 | [32] | |

| Fused 1,2,4-triazines | Bacillus subtilis | Moderate Inhibition | [12] |

| Staphylococcus aureus | Moderate Inhibition | [12] | |

| Pyridine-fused 1,2,4-triazines | Gram-positive bacteria | 15.6 - 125 | [7] |

| Gram-negative bacteria | 31.2 - 250 | [7] | |

| Fungi | 62.5 - 125 | [7] |

Experimental Protocol for Antimicrobial Activity Evaluation

This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.[3][7][21][33]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare serial two-fold dilutions of the 1,2,4-triazine derivative in a 96-well microtiter plate containing a suitable broth medium.[7]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Caption: Workflow for MIC determination.

Antiviral Activity: A Promising Frontier

Several 1,2,4-triazine derivatives have shown potential as antiviral agents, exhibiting activity against a range of viruses.[5][33]

Mechanisms of Antiviral Action

The antiviral mechanisms of 1,2,4-triazines are diverse and can target different stages of the viral life cycle:

-

Inhibition of Viral Entry: Some derivatives, like Umifenovir (Arbidol), are known to inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the entry of many viruses.[34]

-

Inhibition of Viral Replication: Other compounds may interfere with viral enzymes essential for replication, such as viral polymerases or proteases.

Quantitative Assessment of Antiviral Activity

The antiviral activity is often evaluated using a plaque reduction assay, which measures the ability of a compound to reduce the number of viral plaques (areas of cell death) in a cell monolayer.[5][34][35][36] The 50% inhibitory concentration (IC50) is then determined.

| Derivative Series | Virus | IC50 (µM) | Reference |

| Pyrrolo[2,1-f][10][11][15]triazines | Influenza A (H1N1) | >100 | [35] |

| Fused 1,2,4-triazines | Echo-9 virus | Virucidal properties | [25] |

Experimental Protocol for Antiviral Activity Evaluation

This is the gold standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][20][34][35]

Protocol:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period (e.g., 1 hour).

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the 1,2,4-triazine derivative.

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Perspectives

The 1,2,4-triazine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Their diverse biological activities, particularly in the realms of cancer, and infectious diseases, underscore their significant potential. The continued exploration of structure-activity relationships, coupled with the elucidation of their precise mechanisms of action, will undoubtedly pave the way for the rational design of next-generation 1,2,4-triazine derivatives with enhanced potency, selectivity, and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further research in this exciting and rapidly evolving field.

References

-

Al-Sanea, M. M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Saeed, S., et al. (2010). Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. Medicinal Chemistry Research, 19(5), 475-488. [Link]

-

Singh, H., et al. (2021). Pyrrolo[2,1-f][10][11][15]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1379-1400. [Link]

-

SEAMEO BIOTROP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

-

LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

-

Zhang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200479. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

University of Georgia. (n.d.). The Annexin V Apoptosis Assay. [Link]

-

Justyna, M. K., & Anna, M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 968. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Al-Sanea, M. M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2045. [Link]

-

Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

Mordarski, M., et al. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum immunologiae et therapiae experimentalis, 28(5), 717-725. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

-

ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds | Request PDF. [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]

-

Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 34(3), 725-730. [Link]

-

Aminer. (n.d.). 1,2,4-Amino-triazine Derivatives As Pyruvate Dehydrogenase Kinase Inhibitors: Synthesis and Pharmacological Evaluation. [Link]

-

Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 186, 111804. [Link]

-

Dawood, K. M., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

-

Zhang, Y., et al. (2021). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 26(21), 6634. [Link]

-

Ivanova, Y. B., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2375. [Link]

-

Postępy Higieny i Medycyny Doświadczalnej. (2021). [10][11][15]triazines – as potential drugs in cancer chemotherapy. [Link]

-

ResearchGate. (n.d.). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System | Request PDF. [Link]

-

ResearchGate. (n.d.). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF. [Link]

-

Yurttaş, L., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Medicinal Chemistry Research, 23(11), 4723-4733. [Link]

-

Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143. [Link]

-

Khalifa, M. M. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3), 937-944. [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. bosterbio.com [bosterbio.com]

- 12. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells | MDPI [mdpi.com]

- 13. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. aminer.org [aminer.org]

- 17. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. mdpi.com [mdpi.com]

- 20. ibtbioservices.com [ibtbioservices.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. benchchem.com [benchchem.com]

- 23. In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. kumc.edu [kumc.edu]

- 27. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 31. researchgate.net [researchgate.net]

- 32. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. benchchem.com [benchchem.com]

- 35. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 36. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the 1,2,4-Triazine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold, a six-membered heterocycle containing three nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its unique electronic properties and synthetic tractability have made it a privileged structure in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive journey through the history of 1,2,4-triazine compounds, from their initial discovery to their contemporary applications in drug development, with a focus on the causal relationships behind key scientific advancements.

I. The Genesis of a Scaffold: Early Discoveries and Synthetic Foundations

The story of the 1,2,4-triazine ring system begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. One of the earliest significant contributions was made by Eugen Bamberger in 1892 with the synthesis of a benzotriazine, a fused derivative of the 1,2,4-triazine core.[1][2] The Bamberger triazine synthesis involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by an acid-catalyzed cyclization to form the benzotriazine ring.[1][2][3] This seminal work laid the groundwork for future investigations into this novel class of nitrogen-containing heterocycles.

The synthesis of the parent, unsubstituted 1,2,4-triazine was a subsequent and crucial milestone. A notable achievement in this area was reported by Paudler and Barton, who successfully synthesized the parent ring system through the condensation of glyoxal with ethyl oxalamidrazonate to yield ethyl 1,2,4-triazine-3-carboxylate.[1] This intermediate was then saponified and decarboxylated to afford the fundamental 1,2,4-triazine structure.[1] These early synthetic endeavors were pivotal in unlocking the potential of the 1,2,4-triazine scaffold for further chemical exploration and derivatization.

A significant advancement in the synthesis of substituted 1,2,4-triazines came with the development of a general and widely adopted method: the condensation of 1,2-dicarbonyl compounds with amidrazones.[1][4] This versatile approach allows for the introduction of a wide array of substituents at various positions on the triazine ring, enabling the creation of diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies.[1][4]

References

A Comprehensive Technical Guide to 5-Methyl-3-(methylthio)-1,2,4-triazine: Properties, Synthesis, and Applications

This technical guide provides an in-depth analysis of 5-Methyl-3-(methylthio)-1,2,4-triazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document covers the core molecular profile, spectroscopic characterization, synthesis methodologies, chemical reactivity, and key applications of this versatile chemical scaffold.

Core Molecular Profile

This compound, identified by the CAS Number 28735-24-2, is a substituted triazine featuring a planar aromatic ring system.[1] Its structure incorporates a methyl group at position 5 and a methylthio group at position 3, which are key to its chemical reactivity and utility as a synthetic intermediate.[1] The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H7N3S | [1][2] |

| Molecular Weight | 141.2 g/mol | [1][2] |

| CAS Number | 28735-24-2 | [2][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CN=NC(=N1)SC | [1][2] |

| InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | [1][2] |

| Monoisotopic Mass | 141.03606841 Da | [2] |

Spectroscopic and Structural Characterization

The structural integrity of this compound is well-established through various analytical techniques. X-ray crystallography and NMR analyses have confirmed the planarity of the triazine ring, with bond lengths indicative of aromatic delocalization.[1]

-

¹H NMR: Key signals are observed at approximately δ 2.6 ppm, corresponding to the protons of the methylthio (-SCH₃) group, and between δ 2.1–2.3 ppm for the methyl (-CH₃) group protons, confirming their respective positions on the triazine ring.[1]

-

¹³C NMR: Resonances for the triazine ring carbons appear at δ 174.8 ppm (C3, bonded to the methylthio group) and δ 150.1 ppm (C5, bonded to the methyl group).[1]

-

Infrared (IR) Spectroscopy: The structure is further validated by characteristic stretching vibrations at 1546 cm⁻¹ (C=N) and 1030 cm⁻¹ (C–S).[1]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-(methylthio)-1,2,4-triazine

Introduction

5-Methyl-3-(methylthio)-1,2,4-triazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a 1,2,4-triazine ring substituted with a methyl group and a methylthio group, serves as a versatile scaffold for the development of novel bioactive agents and functional materials. Derivatives of this compound have shown potential as anticancer agents, with mechanistic studies suggesting the inhibition of topoisomerase II and DNA intercalation.[1]

Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development program. This guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is intended for researchers, scientists, and drug development professionals, offering not just the data itself, but also insights into the experimental rationale and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural characteristics.

Molecular Structure and Synthesis Overview

The molecular structure of this compound consists of a planar 1,2,4-triazine ring. X-ray crystallography and NMR analyses have confirmed this planarity, which is a result of aromatic delocalization within the ring.[1] The methylthio group is typically oriented perpendicular to the triazine ring to minimize steric hindrance.[1]

A common and efficient method for the synthesis of this compound is the methylthiolation of 3-chloro-5-methyl-1,2,4-triazine. This nucleophilic substitution reaction, often carried out using sodium thiomethoxide in a solvent like dimethylformamide (DMF), provides the target compound in good purity.[1] An alternative approach involves the cyclocondensation of appropriate thiosemicarbazides.[1] Understanding the synthetic route is crucial as it can provide context for potential impurities that might be observed in spectroscopic analysis.

Diagram: Synthesis of this compound ```dot digraph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Caption: Plausible EI-MS fragmentation pathway for the title compound.

Interpretation:

-

Molecular Ion (m/z 141): The presence of a peak at m/z 141 corresponding to the molecular weight of the compound is the first piece of evidence.

-

Loss of a Methyl Radical (m/z 126): A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 126. This loss can occur from either the C5-methyl group or the S-methyl group.

-

Loss of a Thiocyanato Radical (m/z 69): Cleavage of the C-S bond can lead to the loss of a thiocyanato radical (•SCN), although other rearrangements are more likely. A more plausible fragmentation is the loss of a neutral isothiocyanogen-like species.

-

Ring Cleavage: The triazine ring can undergo cleavage. For instance, the loss of a molecule of hydrogen cyanide (HCN) is a common fragmentation pathway for nitrogen-containing heterocycles.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of peaks that can be used to piece together the structure of the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective: NMR elucidates the precise connectivity and electronic environment of the atoms, IR identifies the key functional groups, and MS reveals the molecular weight and fragmentation behavior. This in-depth guide, by integrating the data with the underlying experimental principles, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

-

Chapter 3 – Structural characterization of triazines. [Link]

Sources

Unveiling the Therapeutic Potential of 1,2,4-Triazine Derivatives: A Technical Guide to Core Targets

The 1,2,4-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a diverse array of derivatives with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth exploration of the key molecular targets of 1,2,4-triazine derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action and the experimental methodologies used to validate these interactions.

The inherent bioisosteric resemblance of the 1,2,4-triazine nucleus to purines allows these compounds to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This guide will delve into the specific targets that mediate these therapeutic effects, providing a foundation for the rational design of next-generation 1,2,4-triazine-based therapeutics.

I. Oncological Targets: A Multi-pronged Attack on Cancer

The application of 1,2,4-triazine derivatives in oncology is extensive, with compounds targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of metabolic pathways crucial for tumor growth and survival.

Numerous 1,2,4-triazine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrrolo[2,1-f][2][4][9]triazine-based compounds have been developed as potent VEGFR-2 kinase inhibitors, a key target in angiogenesis.[2] By blocking VEGFR-2 signaling, these derivatives can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

p38α Mitogen-Activated Protein (MAP) Kinase: The pyrrolo[2,1-f][2][4][9]triazine scaffold has also yielded potent inhibitors of p38α MAP kinase.[2] These inhibitors bind to the DFG-out conformation of the kinase, offering a distinct mechanism of action.

-

Pyruvate Dehydrogenase Kinases (PDKs): Deregulation of cellular metabolism is a key feature of cancer, and PDKs are crucial regulators of this process.[10] 3-amino-1,2,4-triazine derivatives have been designed as selective inhibitors of PDK1 and PDK4, leading to the induction of apoptotic cancer cell death.[10][11][12] These compounds have shown efficacy in preclinical models of pancreatic ductal adenocarcinoma.[11][12]

Experimental Workflow: Kinase Inhibition Assay

A common method to assess the inhibitory potential of 1,2,4-triazine derivatives against a specific kinase is a biochemical kinase assay.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Beyond kinase inhibition, 1,2,4-triazines have been shown to modulate other critical cellular pathways involved in cancer.

-

β-catenin/TCF Signaling: Certain 1,2,4-triazine derivatives have been identified as antagonists of the β-catenin/TCF signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[2]

-

Cytochrome P450 1A1 (CYP1A1): Fused 1,2,4-triazine derivatives have been reported as potent inhibitors of CYP1A1 activity.[2] This enzyme is involved in the metabolic activation of pro-carcinogens.

-

Estrogen Receptor α (ERα): In breast cancer, some 1,2,4-triazine sulfonamides have been shown to target the human estrogen receptor ERα, a key driver of hormone-dependent tumor growth.[13]

-

Induction of Apoptosis: Several studies have demonstrated the ability of 1,2,4-triazine derivatives to induce apoptosis in cancer cells. For instance, compounds bearing a 6-methylbenzothiazole moiety have shown a selective and high level of apoptotic cell death in lung adenocarcinoma cells.[14]

Data Summary: Anticancer Activity of Representative 1,2,4-Triazine Derivatives

| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrrolo[2,1-f][2][4][9]triazines | VEGFR-2 | - | Potent Inhibition | [2] |

| 3-Amino-1,2,4-triazines | PDK1 | Pancreatic Cancer Cells | 0.01 - 0.1 µM | [11] |

| 1,2,4-Triazine Sulfonamides | ERα | MCF-7 | 42 - 50 µM | [13] |

| Thiazole/Benzothiazole-containing 1,2,4-triazines | Apoptosis Induction | A549 | Potent Antitumor Activity | [14] |

II. Antimicrobial and Antifungal Targets: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-triazine derivatives have shown promise in this area, targeting essential microbial enzymes and pathways.

-

Inorganic Pyrophosphatases: These enzymes are potential targets for the development of new antibacterial agents. A high-throughput screening assay led to the discovery of 1,2,4-triazine derivatives as novel inhibitors of inorganic pyrophosphatases.[2]

-

Lanosterol 14-demethylase (CYP51): This enzyme is a key component of the fungal ergosterol biosynthesis pathway and a validated target for antifungal drugs. In silico studies have identified 1,2,4-triazine derivatives as potential inhibitors of Candida albicans CYP51.[15]

-

Antimalarial Activity: Due to their structural resemblance to pyrimethamine, 3,5-diamino-1,2,4-triazine derivatives are believed to be active against strains of Plasmodium falciparum, the parasite responsible for malaria.[9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium.

-

Compound Dilution: The 1,2,4-triazine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at an appropriate temperature for a specified period (e-g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

III. Neurodegenerative and Neurological Targets: Addressing Brain Disorders

1,2,4-triazine derivatives have demonstrated potential in treating complex neurological and neurodegenerative diseases by targeting specific receptors and signaling pathways in the central nervous system.

-

Adenosine A2A Receptor: Potent and selective antagonists of the adenosine A2A receptor have been developed from the 1,2,4-triazine scaffold.[16][17] These antagonists have shown potential for the treatment of Parkinson's disease.[16][17]

-

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Inhibition of BACE1 is a key therapeutic strategy for Alzheimer's disease. 3-hydrazinyl-1,2,4-triazines bearing a phenoxy methyl-1,2,3-triazole moiety have shown promising BACE1 inhibitory potential.[18]

-

Neuroprotection via Caspase-3 and NF-κB Inhibition: Certain novel 1,2,4-triazine derivatives have exhibited neuroprotective effects by reducing caspase-3 activation and impairing the activation of NF-κB, a key regulator of inflammatory responses in the brain.[19]

-

Inhibition of Protein Aggregation: In the context of synucleinopathies and tauopathies, N-substituted triazine derivatives have been shown to be effective inhibitors of α-synuclein aggregation.[20]

-

5-HT1A Receptor Agonism: A novel agonist for the 5-HT1A receptor has been developed from a 1,2,4-triazine derivative, with potential applications in neuropsychiatric disorders.[2]

Signaling Pathway: Neuroprotection by 1,2,4-Triazine Derivatives

Caption: Inhibition of pro-apoptotic and inflammatory pathways.

IV. Anti-inflammatory Targets: Modulating the Immune Response